molecular formula C13H19FN2O B4286366 N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea

N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea

Cat. No.: B4286366
M. Wt: 238.30 g/mol
InChI Key: QXEBSCYDVKOQAI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a secondary butyl group and a 4-fluorophenyl ethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea typically involves the reaction of sec-butylamine with 1-(4-fluorophenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

sec-Butylamine+1-(4-fluorophenyl)ethyl isocyanateN-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea\text{sec-Butylamine} + \text{1-(4-fluorophenyl)ethyl isocyanate} \rightarrow \text{N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea} sec-Butylamine+1-(4-fluorophenyl)ethyl isocyanate→N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the process. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to achieve maximum conversion. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of urea derivatives with higher oxidation states.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of the target molecule. The pathways involved in its mechanism of action include binding to the active site of enzymes or interacting with receptor sites, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea can be compared with other urea derivatives, such as:

    N-(tert-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(sec-butyl)-N’-[1-(4-chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    N-(sec-butyl)-N’-[1-(4-methylphenyl)ethyl]urea: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-butan-2-yl-3-[1-(4-fluorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-4-9(2)15-13(17)16-10(3)11-5-7-12(14)8-6-11/h5-10H,4H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEBSCYDVKOQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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